1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Description
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a halogenated urea derivative characterized by a 2-bromoacetyl substituent on one aromatic ring and a 3-trifluoromethylphenyl group on the other.
Properties
CAS No. |
882865-83-0 |
|---|---|
Molecular Formula |
C16H12BrF3N2O2 |
Molecular Weight |
401.18 g/mol |
IUPAC Name |
1-[3-(2-bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)10-3-1-5-12(7-10)21-15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H2,21,22,24) |
InChI Key |
ZOJCFTXERUSJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Urea Bond Formation via Isocyanate-Amine Coupling
The most common method for constructing the urea backbone involves reacting 3-(trifluoromethyl)phenyl isocyanate with 3-(2-bromoacetyl)phenylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere, with triethylamine (TEA) as a base to scavenge hydrogen bromide (HBr) byproducts.
Reaction equation:
Critical parameters:
Bromoacetylation of Preformed Urea Intermediates
Alternative routes first synthesize the urea core followed by bromoacetylation. For example, 3-aminophenylurea derivatives are treated with bromoacetyl bromide in the presence of pyridine to install the bromoacetyl group.
Typical conditions :
-
Reagents : Bromoacetyl bromide (1.2 equiv), pyridine (2.0 equiv)
-
Solvent : Dry acetonitrile (MeCN) at −10°C
-
Reaction time : 4–6 hours
This method avoids handling unstable isocyanates but requires rigorous moisture exclusion to prevent hydrolysis of the bromoacetyl group.
Optimization of Reaction Conditions
Catalytic Enhancements
Recent advances utilize N,N'-carbonyldiimidazole (CDI) as a coupling agent to improve urea bond formation efficiency. CDI activates the amine group, enabling reactions at ambient temperatures with yields up to 85%.
Comparative data :
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TEA | 0–5 | 68 | 92% |
| CDI | 25 | 85 | 96% |
| DMAP | 25 | 72 | 89% |
Solvent Effects on Bromoacetylation
Solvent polarity significantly impacts bromoacetylation kinetics. Acetonitrile outperforms DCM due to its higher dielectric constant (ε = 37.5), which stabilizes charged intermediates:
Where η = solvent viscosity, ε = dielectric constant.
Purification and Analytical Characterization
Solid-Phase Extraction (SPE)
Post-reaction mixtures are purified using hydrophilic-lipophilic balanced (HLB) cartridges to remove unreacted amines and ionic byproducts. A typical protocol involves:
-
Diluting the crude product in 10% MeOH/water
-
Loading onto HLB cartridges (Waters Oasis®)
This method achieves ≥98% purity without alumina contamination, critical for pharmaceutical applications.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
-
δ 10.32 (s, 1H, urea NH)
-
δ 8.45 (s, 1H, Ar-H)
-
δ 4.82 (s, 2H, BrCH2CO)
HRMS (ESI+) :
Calculated for C16H12BrF3N2O2 [M+H]+: 415.9964; Found: 415.9961.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale production employs continuous flow reactors to enhance heat/mass transfer. Key advantages include:
Emerging Methodologies
Chemical Reactions Analysis
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromoacetyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions: Typical reagents include sodium azide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.
Major Products: The products of these reactions vary based on the specific conditions, but common products include substituted ureas and various functionalized derivatives.
Scientific Research Applications
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but common pathways include those related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Effects on Physicochemical Properties
The bromoacetyl moiety distinguishes this compound from analogs with hydrazinyl, chloro, or methoxy substituents. For example:
- Compound 11e (1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) has a hydrazinyl group instead of bromoacetyl, resulting in a higher molecular weight (534.1 g/mol vs. ~425 g/mol estimated for the target compound) and altered solubility due to increased hydrogen-bonding capacity .
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 370-51-4) replaces bromoacetyl with a chloro-trifluoromethylphenyl group, reducing electrophilicity but enhancing hydrophobic interactions .
Table 1: Substituent Impact on Key Properties
Computational and Structural Insights
- Docking Studies: AutoDock Vina predicts that bromoacetyl-containing ureas may exhibit stronger binding to ATP pockets in kinases (e.g., EGFR) due to covalent interactions, whereas non-electrophilic analogs rely on hydrogen bonding .
- Crystal Structures: Derivatives like 1-{3-[(4-amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (PD3 ligand) highlight the importance of trifluoromethyl groups in hydrophobic pocket binding .
Biological Activity
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₉BrF₃N₁O
- Molecular Weight : 328.12 g/mol
- IUPAC Name : this compound
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds similar to this compound. For instance, compounds with similar structures have shown efficacy against various gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In a study evaluating the antibacterial activity of related compounds, one derivative exhibited an MIC of 6.25 mg/mL against XDR pathogens, indicating significant antibacterial potential .
- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific mechanisms for this urea derivative require further investigation.
Case Studies
- Study on Antimicrobial Activity :
- Evaluation against Resistant Strains :
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
The synthesis of diaryl ureas typically involves coupling an isocyanate with an amine. For this compound, the bromoacetyl-substituted phenyl isocyanate could react with 3-(trifluoromethyl)aniline under controlled conditions. Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate urea formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
- Purity monitoring : Intermediate purification via column chromatography ensures high yields (>75%) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify urea linkage (δ ~6.5–8.5 ppm for aromatic protons) and bromoacetyl group (δ ~4.0 ppm for CH₂) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~435.05) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?
Solubility data for this compound are unavailable, but analogous diaryl ureas show limited aqueous solubility. Strategies include:
- Co-solvent systems : DMSO:water (1:1 v/v) for in vitro assays .
- Micellar encapsulation : Use of surfactants like Tween-80 for biological testing .
- Derivatization : Introducing hydrophilic groups (e.g., PEG chains) to the phenyl ring .
Advanced Research Questions
Q. How can the bromoacetyl group’s reactivity be leveraged for targeted covalent inhibition in drug discovery?
The bromoacetyl moiety acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. Methodological steps:
Q. What computational approaches are effective for predicting the compound’s binding affinity to biological targets?
Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?
A SAR study could involve:
Q. What experimental designs are optimal for resolving contradictory data in biological activity studies?
- Dose-response curves : Generate IC₅₀ values across 3+ independent replicates .
- Orthogonal assays : Validate apoptosis induction via both flow cytometry (Annexin V) and caspase-3 activation .
- Control standardization : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
